molecular formula C13H15Cl2N3O3S2 B2501371 2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 865592-39-8

2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No. B2501371
CAS RN: 865592-39-8
M. Wt: 396.3
InChI Key: NPHHSDVUDNQKBL-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide, also known as DSBTA, is a chemical compound that has shown potential in scientific research applications. It is a derivative of benzothiazole and has been synthesized using various methods.

Scientific Research Applications

Structure-Activity Relationships

Research on structure-activity relationships highlights efforts to modify the chemical structure of benzothiazole derivatives to improve their metabolic stability and efficacy in inhibiting certain enzymes or cellular targets. For instance, studies have investigated various 6,5-heterocycles as alternatives to the benzothiazole ring to reduce metabolic deacetylation, aiming to enhance the stability and efficacy of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (Stec et al., 2011).

Antimicrobial and Antifungal Studies

Another significant area of research involves the synthesis of benzothiazole derivatives for antimicrobial and antifungal applications. Derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal strains, showing promising results in combating microbial resistance (Patel & Agravat, 2007).

Photovoltaic Efficiency and Quantum Studies

The potential of benzothiazole derivatives in improving photovoltaic efficiency has also been explored. Studies have performed photochemical and thermochemical modeling to analyze the light harvesting efficiency (LHE) and the free energy of electron injection, suggesting that certain benzothiazole acetamide analogs could be used as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Antitumor Activity Evaluation

There is also interest in evaluating the antitumor activity of benzothiazole derivatives. Compounds synthesized using the benzothiazole structure have been screened for their potential antitumor activity against various human tumor cell lines, identifying some derivatives with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Quantum Calculations and Reactivity Studies

Further studies have focused on the quantum calculations to understand the reactivity and properties of novel sulfonamide derivatives, including their antimicrobial activity. These investigations provide insights into the electronic structure and potential pharmaceutical applications of these compounds (Fahim & Ismael, 2019).

properties

IUPAC Name

2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O3S2/c1-3-18(4-2)23(20,21)8-5-6-9-10(7-8)22-13(16-9)17-12(19)11(14)15/h5-7,11H,3-4H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHHSDVUDNQKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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